ROS1 Kinase Inhibition: 5-(1H-Pyrazol-4-yl)pyrimidine Derivative Outperforms Lead Compound and Demonstrates High Selectivity Over ALK
A derivative of the 5-(1H-pyrazol-4-yl)pyrimidine scaffold (compound 7c) demonstrated significantly improved ROS1 inhibitory potency compared to the initial lead compound KIST301072. It achieved an IC50 of 24 nM, representing a greater than 8-fold improvement in potency. Crucially, this compound also exhibited a 170-fold selectivity for ROS1 over the closely related ALK kinase, a key differentiator for minimizing off-target effects [1].
| Evidence Dimension | ROS1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | KIST301072: 199 nM |
| Quantified Difference | 8.3-fold improvement in potency |
| Conditions | In vitro enzymatic kinase assay |
Why This Matters
This data provides a clear, quantifiable performance benchmark for selecting ROS1-targeting compounds, demonstrating a substantial potency advantage and an exceptional selectivity window over a structurally similar kinase (49% sequence homology), which is critical for reducing potential toxicity in downstream applications.
- [1] Abdelazem, A. Z., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 195-208. View Source
